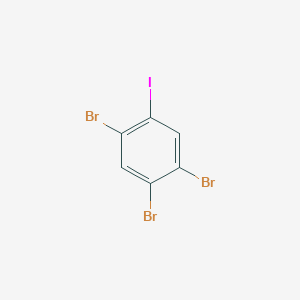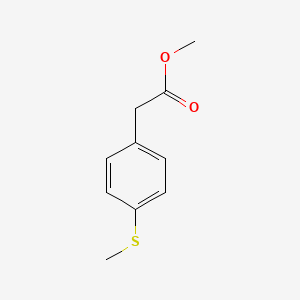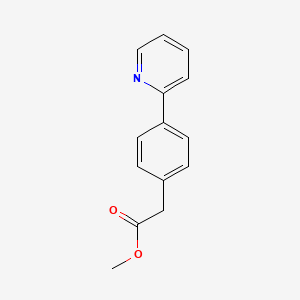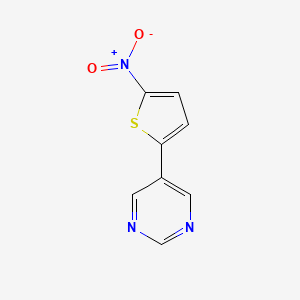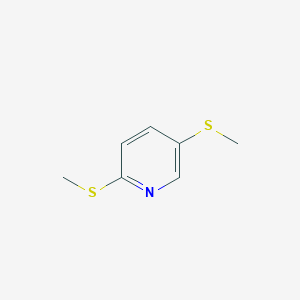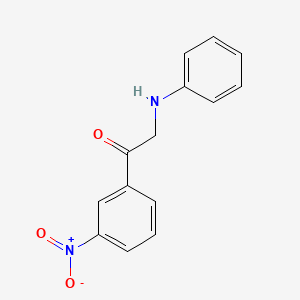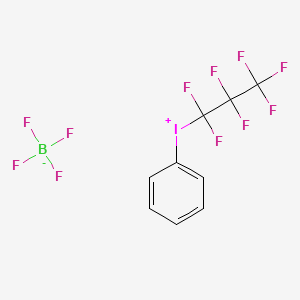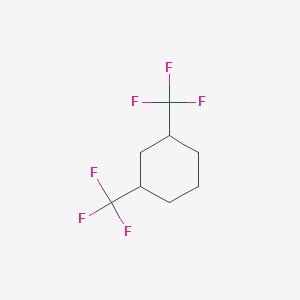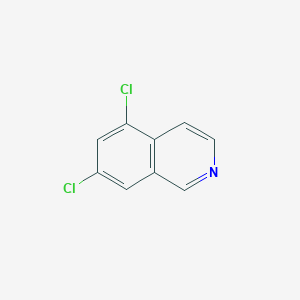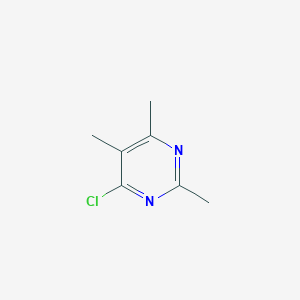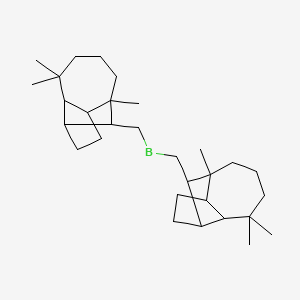
Dilongifolylborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dilongifolylborane typically involves the reaction of decahydro-4,8,8-trimethyl-1,4-methanoazulene with borane reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Dilongifolylborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The borane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, depending on the specific reaction conditions and reagents used .
科学研究应用
Dilongifolylborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is ongoing into the potential use of boron-containing compounds in drug development and delivery.
作用机制
The mechanism of action of Dilongifolylborane involves its ability to form stable complexes with various substrates. The borane group acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and other applications .
相似化合物的比较
Similar Compounds
Similar compounds to Dilongifolylborane include other borane derivatives such as:
- Triethylborane
- Trimethylborane
- Borane-tetrahydrofuran complex
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which provides distinct reactivity and stability. This makes it particularly useful in specific applications where other borane derivatives may not be as effective .
属性
分子式 |
C30H50B |
|---|---|
分子量 |
421.5 g/mol |
InChI |
InChI=1S/C30H50B/c1-27(2)13-7-15-29(5)21-11-9-19(25(21)27)23(29)17-31-18-24-20-10-12-22-26(20)28(3,4)14-8-16-30(22,24)6/h19-26H,7-18H2,1-6H3 |
InChI 键 |
WGXMLHBSRHYXEJ-UHFFFAOYSA-N |
SMILES |
[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |
规范 SMILES |
[B](CC1C2CCC3C2C(CCCC31C)(C)C)CC4C5CCC6C5C(CCCC64C)(C)C |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


